

PLS-123 off-target effects and how to mitigate them

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Compound of Interest

Compound Name: PLS-123

Cat. No.: B610135

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Technical Support Center: PLS-123

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with **PLS-123**. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help users identify, understand, and mitigate potential off-target effects of **PLS-123** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is PLS-123 and what is its primary molecular target?

PLS-123 is a potent, ATP-competitive small molecule inhibitor designed to selectively target the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K α). Its intended mechanism of action is to block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The high selectivity for PI3K α is crucial for its therapeutic potential, aiming to minimize effects on other PI3K isoforms and related kinases.

Q2: What are the known off-target effects of PLS-123?

While **PLS-123** is highly selective for PI3K α , cross-reactivity with other kinases can occur, particularly at concentrations above 100 nM. Comprehensive kinome profiling has identified several off-target kinases that are inhibited by **PLS-123** with lower potency. These interactions are critical to consider when interpreting experimental data.

Data Summary: Kinase Selectivity Profile of **PLS-123**

The following table summarizes the inhibitory activity of **PLS-123** against its primary target and key identified off-targets.

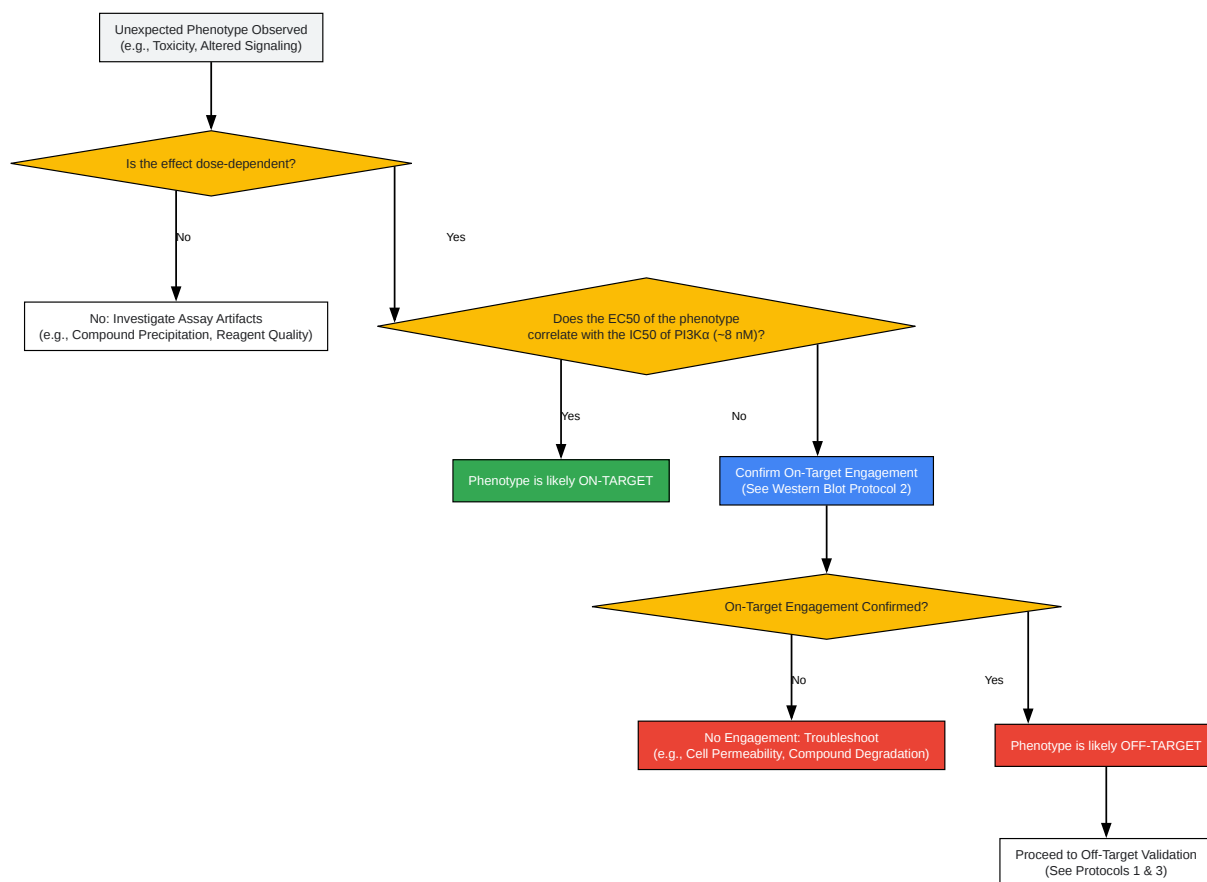
Target Kinase	IC50 (nM)	Class/Family	Notes
PI3K α (On-Target)	8	PI3K Class IA	Primary Target
PI3K β	125	PI3K Class IA	15.6-fold less potent than PI3K α
PI3K δ	250	PI3K Class IA	31.3-fold less potent than PI3K α
mTOR (FRAP1)	850	PI3K-related kinase	Potential for pathway effects at high concentrations
Src	1,200	Src Family Kinase	Non-receptor tyrosine kinase
LCK	>5,000	Src Family Kinase	Likely not a significant off-target
DNA-PK	980	PI3K-related kinase	Potential for effects on DNA damage response

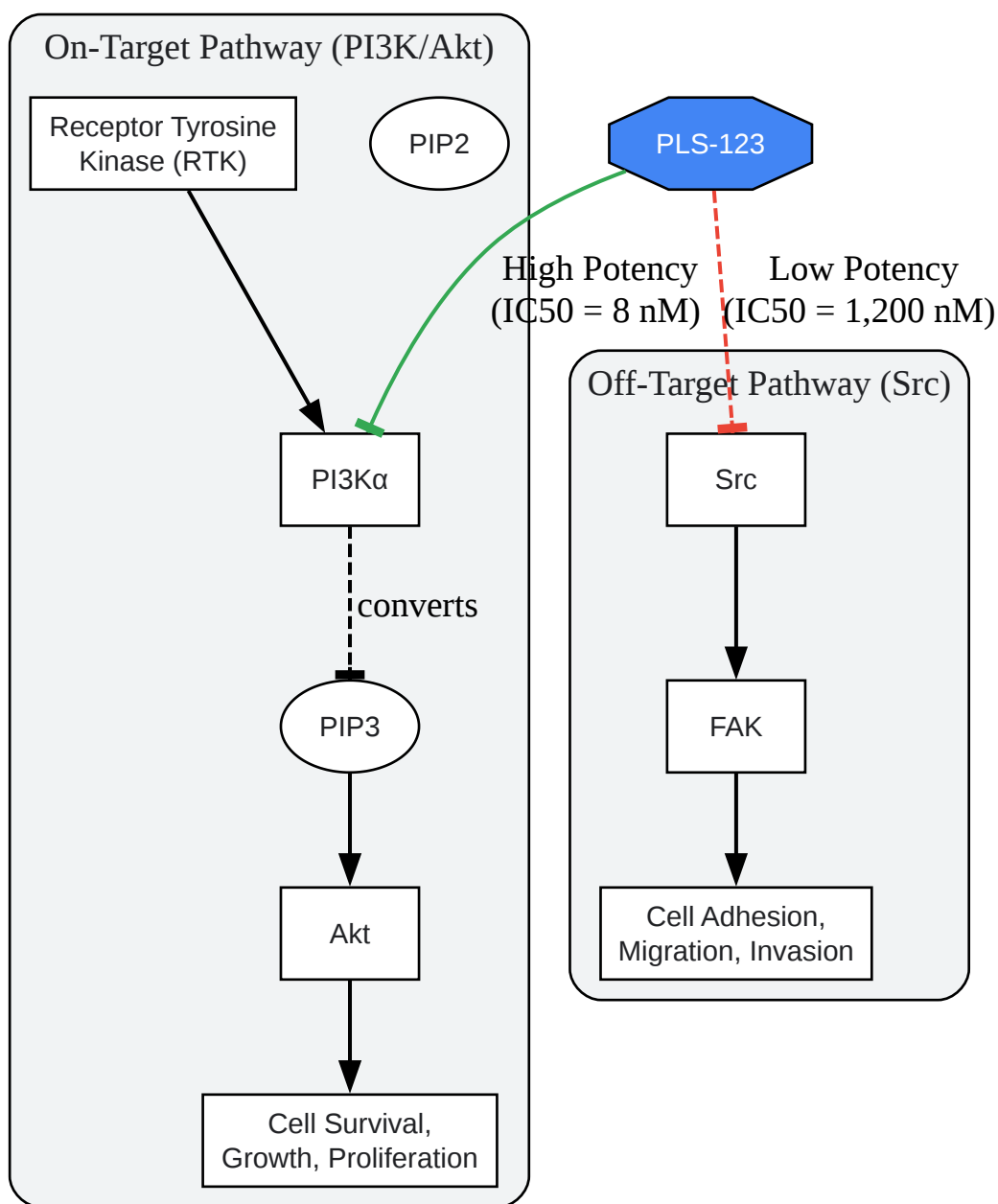
Troubleshooting Guides

Q3: I'm observing unexpected toxicity or phenotypes (e.g., cell cycle arrest, apoptosis) in my experiments. Could this be due to off-target effects?

Yes, unexpected cellular phenotypes are often an indication of off-target activity, especially if they occur at concentrations significantly higher than the IC50 for the primary target.^{[1][2]} To determine if an observed effect is on-target or off-target, a systematic approach is recommended.

First, confirm that **PLS-123** is engaging its intended target (PI3K α) in your specific experimental system at the concentrations used.^[1] A dose-response analysis should be performed to compare the concentration at which the unexpected phenotype is observed with the IC₅₀ for PI3K α .^{[1][2]} The following workflow can guide your investigation.





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References

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- 2. benchchem.com [benchchem.com]
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Phone: (601) 213-4426
Email: info@benchchem.com